molecular formula C8H14N2O B011198 hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one CAS No. 109814-50-8

hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Cat. No. B011198
M. Wt: 154.21 g/mol
InChI Key: DPTQSVONRGAROK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one derivatives involves several innovative approaches. One method describes the one-pot, three-component synthesis yielding bicyclic heterocyclic compounds through a sequence involving isocyanides and dialkyl acetylenedicarboxylates, culminating in ketenimine intermediates that undergo cyclization and rearrangement under mild conditions (Adib et al., 2007). Another synthesis route involves the construction of the piperazine ring through intramolecular 1,4-addition, followed by several steps including alkylation, Dieckmann cyclization, and demethoxycarbonylation to yield the lactam and ketone precursors (Branden, Compernolle, & Hoornaert, 1992).

Molecular Structure Analysis

The molecular structure and supramolecular arrangement of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one derivatives can be deduced from crystallographic studies. For example, X-ray crystallography has been used to analyze the structure of related heterocyclic acids, revealing how hydrogen bonding patterns influence the self-assembly and molecular conformation in the solid state (Vishweshwar et al., 2002).

Scientific Research Applications

1. Anticancer Potential

  • Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one, also known as PPDHMP, has been found to have potential anticancer properties. It was extracted from a new marine bacterium, Staphylococcus sp. strain MB30 .
  • Methods of Application : The PPDHMP was purified through silica gel column chromatography and preparative HPLC. It was then characterized by FT-IR, LC–MS, and NMR analyses .
  • Results or Outcomes : The PPDHMP exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner with the IC50 concentration of 19.94 ± 1.23 and 16.73 ± 1.78 μg ml −1 respectively .

2. Design of Novel Anti-cancer Agents

  • Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one derivatives were designed and synthesized as novel anti-cancer agents .
  • Methods of Application : The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

3. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

  • Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Methods of Application : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

4. Design of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole Derivatives

  • Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is used in the design of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives .
  • Methods of Application : The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells .

5. Full-Color Fluorescent Materials

  • Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is used in the design of full-color fluorescent materials .
  • Methods of Application : A new tailor-made fluorescent core (pyrido [2,3- b ]pyrazine) is designed and synthesized .
  • Results or Outcomes : The new fluorescent core showed high photoluminescence quantum efficiency (PLQY) and simple molecular structure, which are two crucial issues for cost-effective multicolor display applications .

6. Antibiotic Agent

  • Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one, also known as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3- (2-methyl propyl) (PPDHMP), is used as an antibiotic agent .
  • Methods of Application : PPDHMP was extracted from a new marine bacterium, Staphylococcus sp. strain MB30 .
  • Results or Outcomes : PPDHMP exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner with the IC50 concentration of 19.94 ± 1.23 and 16.73 ± 1.78 μg ml −1 respectively .

properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQSVONRGAROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627647
Record name Octahydro-4H-pyrido[1,2-a]pyrazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

CAS RN

109814-50-8
Record name Octahydro-4H-pyrido[1,2-a]pyrazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydro-1H-pyrido[1,2-a]pyrazin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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